molecular formula C22H21N3O5S B6572248 ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 921792-29-2

ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6572248
CAS No.: 921792-29-2
M. Wt: 439.5 g/mol
InChI Key: KQUCMHPNBKHIHV-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is a compound with the CAS Number: 339010-11-6. It has a molecular weight of 382.44 and its IUPAC name is ethyl 2- {2- [ (4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzoate .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on the specific biological activity. For example, some thiazole derivatives have been found to exhibit potent inhibitory activity against nitric oxide free radical .

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . Therefore, the design and development of different thiazole derivatives present a promising direction for future research in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-30-21(28)15-4-8-16(9-5-15)23-19(26)12-17-13-31-22(24-17)25-20(27)14-6-10-18(29-2)11-7-14/h4-11,13H,3,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCMHPNBKHIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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